molecular formula C10H10N2OS B6590201 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one CAS No. 104721-23-5

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B6590201
CAS No.: 104721-23-5
M. Wt: 206.3
InChI Key:
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Description

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied for their potential medicinal applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Another thiazine derivative with notable biological activities.

    6-phenyl-2,3-dihydro-1,3-thiazine: Shares structural similarities but differs in the degree of saturation and substitution patterns.

    4H-1,3-thiazin-4-one derivatives: A broader class of compounds with varying substituents and biological activities.

Uniqueness

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

104721-23-5

Molecular Formula

C10H10N2OS

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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